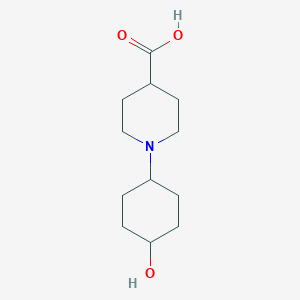

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid

Overview

Description

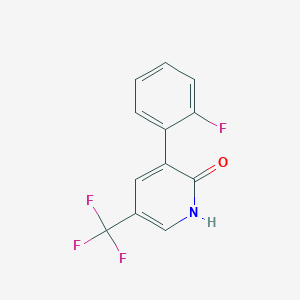

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is a chemical compound . It is similar to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist . Isonipecotic acid consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Synthesis Analysis

The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .Molecular Structure Analysis

The molecular structure of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is similar to that of isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety in the iso position . The molecular formula of isonipecotic acid is C6H11NO2 .Scientific Research Applications

Crystal Structure and Molecular Analysis

- Crystal and Molecular Structure Analysis : The crystal and molecular structure of compounds related to 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid, such as 4-carboxypiperidinium chloride, have been analyzed using X-ray diffraction and other techniques, revealing specific configurations and hydrogen bond interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Chemical Transformation

- Asymmetric Synthesis and Elaboration : These compounds are used in the asymmetric synthesis of piperidine derivatives from serine, demonstrating the versatility of these compounds in creating a wide range of amines containing substituted piperidine subunits (Acharya & Clive, 2010).

- Combinatorial Chemistry for Carbohydrate Mimics : Piperidine carboxylic acids, including 4-hydroxypiperidine-3-carboxylic acid, have been utilized in combinatorial chemistry to create simplified oligosaccharide analogues, indicating their potential in glycosidase inhibition studies (Byrgesen et al., 1997).

Catalytic and Material Science Applications

- Nanomagnetic Reusable Catalyst : A form of Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles has been used as a catalyst in the synthesis of specific chemical derivatives, highlighting its role in facilitating chemical reactions and potential in material science (Ghorbani‐Choghamarani & Azadi, 2015).

Advanced Chemical Synthesis Techniques

- Development of Novel Synthesis Methods : Research has been conducted on developing new methods for synthesizing derivatives of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid, indicating ongoing innovation in chemical synthesis processes (Chun, 2000).

Safety and Hazards

The safety data sheet for a similar compound, N-BOC-Piperidine-4-carboxylic acid, indicates that it causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

The primary target of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid acts as a partial agonist at the GABA A receptor .

Biochemical Pathways

The compound’s interaction with the GABA A receptor influences the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability and muscle tone .

Result of Action

As a partial agonist of the GABA A receptor, 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid can modulate neuronal activity by enhancing the inhibitory effects of GABA . This can result in decreased neuronal excitability and potentially exert a calming effect .

properties

IUPAC Name |

1-(4-hydroxycyclohexyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c14-11-3-1-10(2-4-11)13-7-5-9(6-8-13)12(15)16/h9-11,14H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTBIWLWIRGSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCC(CC2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.